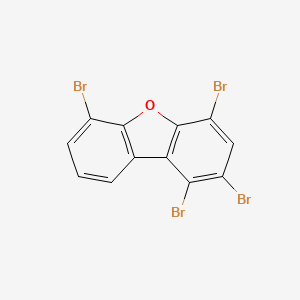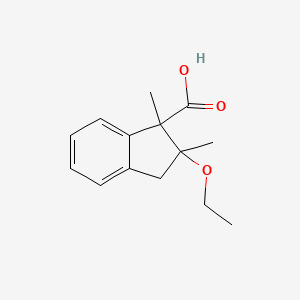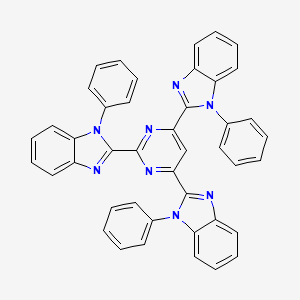
2,2',2''-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) is a complex organic compound characterized by its unique structure, which includes a pyrimidine core connected to three benzimidazole units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) typically involves the reaction of pyrimidine derivatives with benzimidazole precursors. One common method includes the trimerization of 2-cyanopyrimidine at elevated temperatures, such as 160°C . Another approach involves the reaction of 2-cyanopyrimidine with pyrimidine-2-carboximidamide . These reactions are often carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole units are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to participate in electron transfer reactions makes it useful in redox chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: Similar in structure but with a triazine core instead of a pyrimidine core.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another related compound with a triazine core and pyridyl substituents.
Uniqueness
2,2’,2’'-(Pyrimidine-2,4,6-triyl)tris(1-phenyl-1H-benzimidazole) is unique due to its combination of a pyrimidine core with benzimidazole units, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
650606-86-3 |
|---|---|
Molekularformel |
C43H28N8 |
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
2-[2,6-bis(1-phenylbenzimidazol-2-yl)pyrimidin-4-yl]-1-phenylbenzimidazole |
InChI |
InChI=1S/C43H28N8/c1-4-16-29(17-5-1)49-37-25-13-10-22-32(37)46-41(49)35-28-36(42-47-33-23-11-14-26-38(33)50(42)30-18-6-2-7-19-30)45-40(44-35)43-48-34-24-12-15-27-39(34)51(43)31-20-8-3-9-21-31/h1-28H |
InChI-Schlüssel |
ADIOQHPKIGUZRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=NC(=N4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
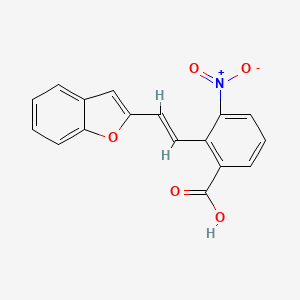


![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
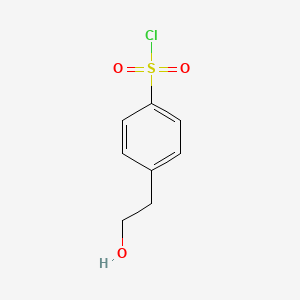
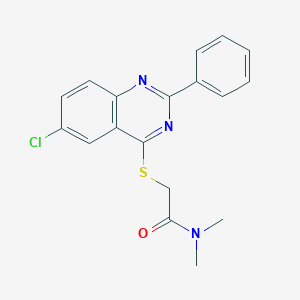

![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
